6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
6-bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2O/c1-13-8-7-4(10)3-11-5(7)2-6(9)12-8/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJGFSMNRKCAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=N1)Br)NC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646755 | |
| Record name | 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-19-4 | |
| Record name | 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation and Pyrrolo[3,2-c]pyridine Core Formation
- A common precursor is 6-bromo-1H-pyrrolo[3,2-c]pyridine, synthesized from substituted pyridine derivatives.
- For example, 2-bromo-5-methylpyridine is oxidized to 2-bromo-5-methylpyridine-1-oxide, then nitrated to 2-bromo-5-methyl-4-nitropyridine-1-oxide.
- This intermediate reacts with N,N-dimethylformamide dimethyl acetal to form a key intermediate that cyclizes in the presence of iron powder and acetic acid to give 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Introduction of the Methoxy Group
- The methoxy substituent at position 4 is typically introduced via nucleophilic aromatic substitution or by methoxylation of a suitable intermediate.
- Specific details on the methoxylation step for this compound are less explicitly documented but generally involve methylation of a hydroxy precursor or direct substitution on a halogenated intermediate.
Iodination at Position 3
- Iodination is achieved through selective electrophilic substitution.
- The iodination of pyrrolo[3,2-c]pyridine derivatives can be challenging due to regioselectivity issues.
- Purification by chromatographic separation is often necessary to isolate the desired 3-iodo regioisomer from other iodinated isomers.
Palladium-Catalyzed Cross-Coupling Reactions
- Palladium-mediated Sonogashira or Suzuki cross-coupling reactions are widely used to functionalize the pyrrolo[3,2-c]pyridine core at halogenated positions.
- For example, a 6-bromo intermediate can undergo palladium-catalyzed substitution with various boronic acids or alkynes to afford substituted derivatives.
- Protection of the nitrogen at position 1 (e.g., Boc protection) is often employed to improve yields and selectivity during these transformations.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Oxidation of 2-bromo-5-methylpyridine | m-Chloroperbenzoic acid | 2-bromo-5-methylpyridine-1-oxide |
| 2 | Nitration | Fuming nitric acid in sulfuric acid | 2-bromo-5-methyl-4-nitropyridine-1-oxide |
| 3 | Reaction with DMF dimethyl acetal | N,N-Dimethylformamide | Key intermediate for cyclization |
| 4 | Cyclization | Iron powder, acetic acid, 100 °C | 6-bromo-1H-pyrrolo[3,2-c]pyridine |
| 5 | Methoxylation/Iodination | Electrophilic substitution, chromatographic separation | This compound |
| 6 | Palladium-catalyzed coupling | Pd catalysts, boronic acids or alkynes, base, solvent | Functionalized pyrrolopyridine derivatives |
Research Findings and Notes on Optimization
- The use of iron powder and acetic acid for cyclization is efficient, yielding the 6-bromo-pyrrolopyridine core in good purity after chromatographic purification.
- Iodination requires careful control of reaction conditions to avoid over-iodination or formation of regioisomeric mixtures; chromatographic separation is essential.
- Protection strategies such as Boc protection at N-1 improve yields in palladium-catalyzed substitutions by preventing side reactions and improving solubility.
- Microwave-assisted reactions have been employed to accelerate coupling steps, reducing reaction times significantly (e.g., 30 min at 85 °C for copper-mediated coupling).
- The palladium-catalyzed Suzuki and Sonogashira couplings are versatile and allow for the introduction of diverse substituents, which is valuable for medicinal chemistry optimization.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boronic acids or esters are used as reagents to form carbon-carbon bonds.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is its potential as an anticancer agent. Research has demonstrated that this compound exhibits inhibitory effects on various cancer cell lines. For instance, studies have shown that it can inhibit the activity of MPS1 (Monopolar Spindle 1), a kinase involved in cell cycle regulation and tumorigenesis.
Case Study :
In a study published in the Journal of Medicinal Chemistry, compounds similar to this compound were evaluated for their ability to inhibit MPS1. The results indicated that these compounds could stabilize an inactive conformation of MPS1, leading to effective dose-dependent inhibition in human tumor xenograft models .
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| 6-Bromo-3-iodo-4-methoxy | 0.025 | High against MPS1 |
| Other Kinase Inhibitors | Varies | Lower selectivity |
Structure-Based Drug Design
The compound serves as a scaffold for the design of new inhibitors targeting various kinases. Its unique pyrrolo[3,2-c]pyridine structure allows for modifications that can enhance biological activity and selectivity.
Research Findings :
A structure-based design approach has been utilized to modify the C-2 and N-1 positions of the pyrrolo[3,2-c]pyridine scaffold, resulting in derivatives with improved potency and metabolic stability .
Organic Synthesis
This compound can be synthesized through palladium-mediated reactions, which are crucial for developing complex organic molecules. This compound's synthesis involves cross-coupling reactions that are fundamental in organic chemistry.
Synthesis Pathway :
The synthesis typically involves:
- Sonogashira coupling of substituted pyridines.
- Subsequent cyclization to form the pyrrolo[3,2-c]pyridine framework.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation. By inhibiting specific kinases, it may disrupt cancer cell growth and survival mechanisms.
Cellular Studies
In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, highlighting its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is not fully elucidated, but it is believed to interact with specific molecular targets such as protein kinases. These interactions can modulate signaling pathways involved in cell proliferation, apoptosis, and other critical cellular functions . The compound’s unique structure allows it to bind to these targets with high affinity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Substituent Positioning and Reactivity
Key Compounds :
4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-85-4) : Substituents: Br (C4), I (C3). Reactivity: Bromine and iodine enable Suzuki-Miyaura couplings, but the absence of methoxy limits solubility in polar solvents.
3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-22-9) :
- Substituents: Br (C3), OMe (C4).
- Key Difference : Bromine at C3 instead of iodine; lacks the C6 bromine.
- Reactivity: Bromine at C3 is less sterically hindered than iodine, favoring nucleophilic substitutions.
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1000341-77-4) :
- Substituents: Br (C6), COOH (C3).
- Key Difference : Carboxylic acid group enhances water solubility but reduces cell permeability compared to the methoxy group.
*Calculated based on formula C₇H₅BrIN₂O.
Biological Activity
6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 352.95 g/mol. Its structure features a pyrrolo[3,2-c]pyridine core, which is known for its diverse biological activities.
Mechanisms of Biological Activity
Research indicates that compounds within the pyrrolo[3,2-c]pyridine class exhibit a range of biological activities, including:
- Inhibition of Protein Kinases : Pyrrolo[3,2-c]pyridines have been identified as potent inhibitors of various protein kinases, which play critical roles in cell signaling and proliferation. For instance, structure-based design approaches have led to the identification of derivatives that inhibit MPS1 kinase with favorable pharmacokinetic profiles .
- Antiviral Activity : Some derivatives demonstrate antiviral properties by targeting viral enzymes or cellular receptors involved in viral entry and replication. The biological evaluation of related compounds has shown promising results against viral infections .
Case Study 1: DYRK1A Inhibition
Case Study 2: Antiproliferative Activity
Another investigation assessed the antiproliferative effects of various pyrrolo[3,2-c]pyridine derivatives on cancer cell lines. The results demonstrated that certain modifications to the pyrrolo[3,2-c]pyridine scaffold significantly enhanced cytotoxicity against specific tumor types. For example, compounds showed IC50 values in the low micromolar range against HCT116 human tumor xenografts .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for introducing bromo and iodo substituents into pyrrolo[3,2-c]pyridine scaffolds?
The synthesis of halogenated pyrrolo[3,2-c]pyridines typically involves sequential halogenation or cross-coupling reactions. For bromination, direct electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) is common. Iodination may require transition-metal catalysis, such as CuI-mediated Ullmann coupling, to achieve regioselectivity at the 3-position. Post-functionalization of pre-halogenated intermediates (e.g., 4-methoxy-1H-pyrrolo[3,2-c]pyridine) via Suzuki-Miyaura or Buchwald-Hartwig couplings can further diversify the scaffold .
Q. How can researchers address low yields in cross-coupling reactions involving bromo/iodo substituents?
Optimizing reaction parameters is critical:
- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
- Solvent system : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Temperature : Elevated temperatures (80–110°C) improve kinetics but may require inert atmospheres.
- Purification : Silica gel chromatography or recrystallization (e.g., using ethanol/water mixtures) can isolate products with >95% purity. For example, Suzuki coupling of 4-chlorofuro[3,2-c]pyridine achieved 20.2% yield after silica gel purification .
Advanced Research Questions
Q. What computational strategies predict the regioselectivity of halogenation in pyrrolo[3,2-c]pyridine derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution to identify reactive sites. For 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, the methoxy group at C4 directs electrophiles to the C3 and C6 positions due to resonance and inductive effects. Molecular Electrostatic Potential (MEP) maps and Fukui indices further validate these predictions .
Q. How can researchers resolve contradictions in biological activity data for halogenated pyrrolo[3,2-c]pyridines?
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity.
- Dose-response curves : Perform triplicate experiments with IC₅₀/EC₅₀ calculations to assess reproducibility.
- Structural analogs : Compare with known CCR5 antagonists (e.g., octahydro-1H-pyrrolo[3,2-c]pyridine derivatives) to contextualize activity trends .
Q. What techniques characterize regioisomerism in halogenated pyrrolo[3,2-c]pyridines?
- X-ray crystallography : Resolves absolute configuration, as demonstrated for Cu(II) complexes with 2-methylfuro[3,2-c]pyridine ligands .
- 2D NMR (¹H-¹³C HSQC, NOESY) : Distinguishes between C3-iodo and C6-bromo regioisomers via through-space coupling and nuclear Overhauser effects.
- Mass spectrometry (HRMS) : Confirms molecular formula with <5 ppm error.
Methodological Challenges and Solutions
Q. How to design stable metal complexes using this compound as a ligand?
The compound’s N-heterocyclic structure allows coordination via the pyrrolo nitrogen. Stability is enhanced by:
Q. What in silico approaches prioritize derivatives for antimicrobial testing?
- Molecular docking : Screen against microbial targets (e.g., CYP51) using AutoDock Vina.
- ADMET prediction : Use SwissADME to assess bioavailability and toxicity.
- Dynamic simulations : Molecular Dynamics (MD) simulations (100 ns trajectories) evaluate binding mode stability, as applied to 4H-pyrano[3,2-c]pyridine analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
